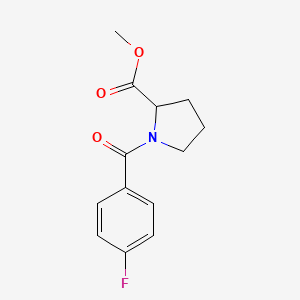![molecular formula C17H20N2O3S B4169345 N-mesityl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169345.png)
N-mesityl-2-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-mesityl-2-[(methylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSAB is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and the coactivator protein CBP. Inhibition of this interaction has been shown to have anti-cancer effects, making MSAB a promising candidate for cancer treatment.
Mecanismo De Acción
N-mesityl-2-[(methylsulfonyl)amino]benzamide targets the protein-protein interaction between STAT3 and CBP, which is involved in the regulation of gene expression and cell proliferation. By inhibiting this interaction, N-mesityl-2-[(methylsulfonyl)amino]benzamide prevents the activation of STAT3 and downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-mesityl-2-[(methylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-mesityl-2-[(methylsulfonyl)amino]benzamide inhibits the activation of STAT3 and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. N-mesityl-2-[(methylsulfonyl)amino]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-mesityl-2-[(methylsulfonyl)amino]benzamide has been shown to modulate the immune system, leading to increased anti-tumor immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-mesityl-2-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. N-mesityl-2-[(methylsulfonyl)amino]benzamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, N-mesityl-2-[(methylsulfonyl)amino]benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on N-mesityl-2-[(methylsulfonyl)amino]benzamide. One area of interest is the development of N-mesityl-2-[(methylsulfonyl)amino]benzamide analogs with improved potency and selectivity. Another area of interest is the investigation of N-mesityl-2-[(methylsulfonyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, N-mesityl-2-[(methylsulfonyl)amino]benzamide could be explored for its potential to treat other diseases beyond cancer, such as inflammatory and autoimmune disorders. Overall, N-mesityl-2-[(methylsulfonyl)amino]benzamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-mesityl-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. N-mesityl-2-[(methylsulfonyl)amino]benzamide has also been investigated for its potential to treat other diseases, such as inflammatory and autoimmune disorders.
Propiedades
IUPAC Name |
2-(methanesulfonamido)-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)16(13(3)10-11)18-17(20)14-7-5-6-8-15(14)19-23(4,21)22/h5-10,19H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRCASIGJUXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-pyridinylmethyl)[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4169282.png)

![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4169291.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169292.png)
![N-[7-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B4169300.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-(methylsulfonyl)butanamide](/img/structure/B4169318.png)
![6-bromo-8-methoxy-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4169320.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-thiophenecarboxamide](/img/structure/B4169330.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4169332.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4169340.png)
![2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4169350.png)
